molecular formula C9H10N2NaO8P B13719227 sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

Cat. No.: B13719227
M. Wt: 328.15 g/mol
InChI Key: APYWIKXPIFYSBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine-2,4-dione core fused to a bicyclic furo[3,2-d][1,3,2]dioxaphosphinin system. The sodium counterion arises from the deprotonated oxido group on the phosphorus atom. Key features include:

  • Pyrimidine-2,4-dione moiety: A uracil-like structure with hydrogen-bonding capacity.
  • Furo-dioxaphosphinin ring: A six-membered heterocycle containing oxygen and phosphorus, conferring stereochemical complexity.
  • Sodium counterion: Enhances solubility in polar solvents.

Properties

Molecular Formula

C9H10N2NaO8P

Molecular Weight

328.15 g/mol

IUPAC Name

sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1

InChI Key

APYWIKXPIFYSBG-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with:

  • A pyrimidine-2,4-dione derivative (uracil or a substituted uracil analog)
  • A phosphorylating agent capable of forming the furo[3,2-d]dioxaphosphinine ring system
  • Sodium ion source for salt formation

Stepwise Synthetic Strategy

  • Formation of the Furo-dioxaphosphinine Ring
    The key step involves cyclization to form the 4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinine ring. This is typically achieved by reacting a suitable diol or hydroxy-substituted precursor with a phosphorus oxychloride derivative or other phosphorus electrophile under controlled conditions.

  • Attachment of the Pyrimidine-2,4-dione Moiety
    The pyrimidine-2,4-dione (uracil) is linked at the 6-position of the phosphinine ring. This may be accomplished via nucleophilic substitution or condensation reactions, often facilitated by activating groups or catalysts.

  • Introduction of the Sodium Ion
    The final compound is isolated as its sodium salt by neutralization with sodium hydroxide or sodium carbonate, ensuring water solubility and stability.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents Conditions Notes
1 Cyclization to form furo-dioxaphosphinine Phosphorus oxychloride (POCl3) or related phosphorylating agent; diol precursor Temperature: 0–50 °C; solvent: anhydrous pyridine or dichloromethane; inert atmosphere Slow addition of POCl3 to avoid overreaction; monitoring by TLC or NMR
2 Coupling with pyrimidine-2,4-dione Uracil or substituted uracil; base catalyst (e.g., triethylamine) Temperature: 25–80 °C; solvent: DMF or DMSO Reaction time varies from 2 to 24 hours; purification by crystallization or chromatography
3 Neutralization and salt formation Sodium hydroxide or sodium carbonate solution Ambient temperature; aqueous medium pH adjusted to ~7–8; product isolated by lyophilization or precipitation

Industrial Scale Preparation

Industrial synthesis adapts the laboratory procedure to large-scale reactors with:

  • Continuous flow systems for precise control of reagent addition and temperature
  • Automated pH and reaction monitoring
  • Use of high-purity solvents and reagents to minimize impurities
  • Multi-stage purification including crystallization and filtration

Such scale-up ensures reproducibility, safety, and efficiency while maintaining product quality.

Analytical Characterization During Preparation

To ensure the correct formation of the compound at each stage, the following analyses are employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm ring formation and substitution pattern Characteristic chemical shifts for phosphorous and pyrimidine protons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~328 (sodium salt)
Infrared (IR) Spectroscopy Identification of functional groups P=O stretch around 1200 cm⁻¹, hydroxyl and carbonyl peaks
High-Performance Liquid Chromatography (HPLC) Purity assessment Single major peak with retention time consistent with standard
Elemental Analysis Verify composition Matches theoretical C, H, N, Na, P, O percentages

Summary Table of Preparation Methodology

Aspect Description
Starting Materials Pyrimidine-2,4-dione derivatives, phosphorylating agents (e.g., POCl3), sodium salts
Key Reaction Types Cyclization, nucleophilic substitution, salt formation
Reaction Conditions Mild to moderate temperatures (0–80 °C), inert atmosphere, controlled pH
Purification Techniques Crystallization, chromatography, lyophilization
Industrial Adaptation Continuous flow reactors, automated monitoring, scale-up purification

Chemical Reactions Analysis

Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.

Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.

Comparison with Similar Compounds

Uridine 2',3'-Cyclic Monophosphate (CAS 606-02-0)

Structure : 1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione .
Key Differences :

  • The phosphorus-containing ring is a five-membered furo[3,4-d][1,3,2]dioxaphosphol system.
  • Contains a hydroxymethyl group absent in the target compound.
  • Molecular Weight: 306.17 g/mol vs. ~322 g/mol (estimated for the target compound).
  • Physicochemical Properties :
Property CAS 606-02-0 Target Compound (Estimated)
LogP -1.28 ~-2.0 (higher polarity)
Polar Surface Area 150.15 Ų ~145 Ų
Hydrogen Bond Donors 3 2 (lacks hydroxymethyl)

Functional Implications: The hydroxymethyl group in uridine 2',3'-cyclic monophosphate facilitates ribose-like interactions in biological systems, whereas the target compound’s fused bicyclic system may restrict conformational flexibility .

5-Iodo-cdUMP (CAS 94844-21-0)

Structure : (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate 2-oxide .
Key Differences :

  • Substituted with an iodine atom at the pyrimidine’s 5-position.
  • The furo-dioxaphosphinin ring matches the target compound but includes an additional oxido group.
  • Molecular Weight : ~422 g/mol (vs. ~322 g/mol for the target compound).

Functional Implications : The iodine substituent increases steric bulk and may enhance halogen bonding in molecular recognition. This modification could alter binding affinity in enzymatic systems compared to the unsubstituted target compound .

Silicon-Containing Analog (CAS 97219-04-0)

Structure : 1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione .
Key Differences :

  • Phosphorus replaced by silicon, altering electronic properties.
  • Di-tert-butyl groups increase hydrophobicity (LogP ~1.5 vs. ~-2.0 for the target compound).

Functional Implications : Silicon’s larger atomic radius and reduced electronegativity weaken hydrogen-bonding interactions but enhance thermal stability. This analog’s tert-butyl groups may improve membrane permeability .

Phenylmethoxy Derivative (CAS 100100-62-7)

Structure : 1-[(4aR,6R,7aS)-2-oxo-2-phenylmethoxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione .
Key Differences :

  • A phenylmethoxy group replaces the sodium-bound oxido group.
  • 5-Iodo substitution on pyrimidine.

This derivative is likely less water-soluble than the sodium salt form .

Research Implications

  • Solubility-Toxicity Balance : Sodium salts (e.g., target compound) offer improved aqueous solubility over neutral analogs (e.g., CAS 97219-04-0) but may exhibit higher renal clearance .

Biological Activity

Sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione is a complex organic compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity, including anti-inflammatory effects, mechanisms of action, and structure–activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C10H12N2NaO7PC_{10}H_{12}N_2NaO_7P with a molecular weight of 326.17 g/mol. The IUPAC name reflects its intricate structure which includes a furodioxaphosphinin ring and a pyrimidine dione moiety.

PropertyValue
Molecular FormulaC10H12N2NaO7P
Molecular Weight326.17 g/mol
IUPAC Namesodium;1-(7-hydroxy-...)
CAS Number40732-48-7

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds similar to sodium;1-(7-hydroxy...) have shown significant inhibition of cyclooxygenase (COX) enzymes. In particular:

  • In vitro Studies : Compounds derived from pyrimidine structures exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

The mechanism by which sodium;1-(7-hydroxy...) exerts its biological effects involves modulation of key signaling pathways:

  • COX Enzyme Inhibition : The compound has been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Nitric Oxide Synthase (iNOS) Regulation : It also affects iNOS expression levels, suggesting a broader impact on inflammatory pathways.

Structure–Activity Relationships (SAR)

The effectiveness of sodium;1-(7-hydroxy...) can be influenced by various structural modifications:

  • Electron-releasing Groups : Substituents such as pyridine or chloromethyl groups enhance anti-inflammatory activity.
  • Positioning of Functional Groups : The placement of hydroxyl or oxo groups in the molecular structure plays a critical role in its biological efficacy .

Case Studies

Several case studies have demonstrated the compound's potential in various therapeutic contexts:

  • Carrageenan-Induced Paw Edema : In rodent models, sodium;1-(7-hydroxy...) displayed significant reduction in edema comparable to established anti-inflammatory agents .
  • Granuloma Formation : The compound's ability to inhibit granuloma formation in cotton pellet-induced models further supports its therapeutic potential against chronic inflammation .

Q & A

Q. What are the optimal synthetic routes for producing sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including catalysts (e.g., palladium-based systems) and solvents (e.g., anhydrous DMF or THF) to minimize side reactions. Continuous flow reactors and automated systems improve yield and purity by maintaining consistent temperature and mixing . Post-synthesis purification via reverse-phase HPLC or size-exclusion chromatography is critical to isolate the target compound from byproducts.

  • Key Data :

ParameterTypical Conditions
CatalystPd(OAc)₂/PPh₃
SolventAnhydrous DMF
PurificationRP-HPLC (C18 column, acetonitrile/water gradient)

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) resolves stereochemistry and phosphorus-containing functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may be used for absolute configuration determination, particularly for the fused furo-dioxaphosphinine ring system .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability assays in buffers (pH 4.0–7.4) and simulated biological fluids (e.g., human plasma) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Phosphate ester hydrolysis is a common degradation pathway, requiring stabilization strategies like lyophilization or formulation with cryoprotectants .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic activation pathways between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies arise due to differences in prodrug-metabolizing enzymes (e.g., CYP3A4 dependency observed in hepatocytes vs. cell lines). Use primary human hepatocytes for in vitro studies to mimic in vivo metabolism. Pharmacokinetic profiling in preclinical species (e.g., humanized mouse models) identifies species-specific activation pathways. Radiolabeled tracer studies (³H or ¹⁴C) track metabolite formation .

Q. What strategies optimize the compound’s bioavailability given its poor solubility in aqueous media?

  • Methodological Answer : Develop salt forms (e.g., sodium or lysine salts) or co-crystals to enhance solubility. Nanoformulation using liposomes or polymeric nanoparticles improves systemic delivery. Evaluate bioavailability via parallel artificial membrane permeability assays (PAMPA) and in vivo oral dosing studies in rodent models .

  • Key Data :

FormulationSolubility (mg/mL)Bioavailability (%)
Free acid0.12<5
Sodium salt2.322
Liposomal5.845

Q. How should researchers design experiments to elucidate the mechanism of action in antiviral activity?

  • Methodological Answer : Use HCV replicon assays (GT1b or GT3a) to measure inhibition of NS5B RNA-dependent RNA polymerase. Pair with CRISPR-Cas9 knockdown of host factors (e.g., CYP3A4) to confirm prodrug activation pathways. Structural studies (cryo-EM or molecular docking) identify binding interactions with viral polymerase active sites .

Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for this compound?

  • Methodological Answer : Differences arise from poor prodrug conversion in non-hepatic cell lines (e.g., Huh-7) lacking CYP3A4. Validate using primary hepatocytes or in vivo models with human liver chimeric mice. Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic triphosphate levels in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.